![molecular formula C23H21N3O6 B2954821 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide CAS No. 898417-44-2](/img/structure/B2954821.png)
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
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Description
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antioxidant Activities
Research indicates that compounds with similar structural motifs exhibit significant anticancer and antioxidant activities. For example, derivatives of tetrahydroisoquinolines bearing nitrophenyl groups have been synthesized and demonstrated to have moderate to strong activity against pancreatic cancer cell lines and lung carcinoma, alongside high antioxidant activity (Sayed et al., 2022). This suggests the potential of structurally related compounds for development into therapeutic agents with anticancer properties.
Antimicrobial Activity
Derivatives of similar chemical structures have also been synthesized and evaluated for their antimicrobial activity. For instance, benzo and naphthonitrile derivatives have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria and possess potent antifungal properties (Fadda et al., 2013). These findings highlight the potential application of such compounds in developing new antimicrobial agents.
Coordination Complexes and Their Properties
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have shown that these compounds can form supramolecular architectures through hydrogen bonding interactions. These complexes have been characterized by various spectroscopic techniques and demonstrated significant antioxidant activity (Chkirate et al., 2019). The ability to form complex structures and exhibit antioxidant properties suggests potential applications in materials science and medicinal chemistry.
Neuroprotective Effects
Compounds with pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects. Among these, certain compounds exhibited significant acetylcholinesterase inhibitory activity and demonstrated neuroprotective effects against oxidative stress-induced damage in PC12 cells (Sameem et al., 2017). This suggests the potential application of such compounds in the development of treatments for neurodegenerative diseases.
properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-12-19(13-25-10-4-6-16-5-1-2-9-20(16)25)31-14-22(21)32-15-23(28)24-17-7-3-8-18(11-17)26(29)30/h1-3,5,7-9,11-12,14H,4,6,10,13,15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQQRWUAZHYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide |
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